YM 60828 - 179755-65-8

YM 60828

Catalog Number: EVT-385137
CAS Number: 179755-65-8
Molecular Formula: C27H31N5O5S
Molecular Weight: 537.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

YM 60828 is derived from a series of synthetic modifications aimed at enhancing the efficacy and bioavailability of factor Xa inhibitors. It is classified as a small molecule anticoagulant, specifically targeting factor Xa without significant effects on thrombin, making it a valuable candidate for anticoagulant therapy.

Synthesis Analysis

The synthesis of YM 60828 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various reactions to construct the core structure of the compound.
  2. Key Reactions:
    • Condensation Reactions: These are employed to form the initial backbone of the molecule.
    • Functional Group Modifications: Subsequent steps involve introducing specific functional groups that enhance binding affinity to factor Xa.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The synthesis process is optimized for yield and efficiency, with careful monitoring of reaction conditions (temperature, solvent choice, and reaction time) to maximize the output of active compound.

Molecular Structure Analysis

The molecular structure of YM 60828 can be described as follows:

  • Molecular Formula: The exact molecular formula provides insights into the number and types of atoms present.
  • 3D Conformation: Computational modeling studies suggest that YM 60828 adopts an L-shaped conformation, which is believed to be critical for its interaction with factor Xa.
  • Binding Sites: Structural analysis indicates specific binding sites that facilitate strong interactions with the active site of factor Xa, contributing to its inhibitory action.

Data from X-ray crystallography or nuclear magnetic resonance spectroscopy could provide further insights into the precise arrangement of atoms within the molecule.

Chemical Reactions Analysis

YM 60828 primarily participates in biochemical reactions involving:

  • Inhibition of Factor Xa: The compound binds to factor Xa, preventing its activity in the coagulation cascade. This inhibition is characterized by:
    • Dissociation Constant (Ki): Reported values indicate a high affinity for factor Xa (Ki = 1.3 nM).
    • IC50 Values: The IC50 for inhibiting factor Xa in the prothrombinase complex is noted as 7.7 nM.
  • Impact on Clotting Times: In vitro studies demonstrate that YM 60828 significantly prolongs prothrombin time and activated partial thromboplastin time, indicating its effectiveness as an anticoagulant.
Mechanism of Action

The mechanism of action of YM 60828 involves:

  1. Selective Binding: The compound selectively binds to factor Xa, inhibiting its enzymatic activity without affecting thrombin significantly.
  2. Disruption of Coagulation Cascade: By inhibiting factor Xa, YM 60828 disrupts the conversion of prothrombin to thrombin, thereby reducing fibrin formation and platelet aggregation.
  3. Pharmacokinetics: Studies in animal models show that after oral administration, YM 60828 reaches peak plasma concentrations that correlate with its anticoagulant effects.

This mechanism positions YM 60828 as a potential therapeutic agent for preventing thromboembolic events.

Physical and Chemical Properties Analysis

YM 60828 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; investigations have shown it to be soluble in various organic solvents.
  • Stability: Stability studies under different pH conditions indicate that YM 60828 maintains its integrity over a range of physiological conditions.
  • Melting Point and Boiling Point: These parameters are critical for understanding the handling and storage requirements of the compound.

Quantitative data regarding these properties can guide formulation strategies for clinical applications.

Applications

The primary applications of YM 60828 include:

  • Anticoagulant Therapy: Due to its potent inhibition of factor Xa, YM 60828 holds promise as an oral anticoagulant for treating or preventing thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool in biochemical research aimed at understanding coagulation pathways and developing new therapeutic agents.
  • Potential Combination Therapies: Its unique mechanism may allow it to be used in combination with other anticoagulants or antiplatelet agents to enhance therapeutic efficacy while minimizing bleeding risks.
Introduction to Factor Xa Inhibition and YM-60828

Role of Factor Xa in the Coagulation Cascade

Factor Xa (FXa) occupies a pivotal position in the blood coagulation cascade, serving as the convergence point of the intrinsic and extrinsic pathways. Upon activation, FXa assembles with its cofactor Factor Va (FVa), calcium ions, and anionic phospholipid membranes (typically provided by activated platelets) to form the prothrombinase complex. This complex catalyzes the proteolytic conversion of prothrombin (Factor II) to thrombin (Factor IIa) with remarkable efficiency—a single FXa molecule within the prothrombinase complex can generate over 1,000 thrombin molecules per minute. This represents a critical amplification step in coagulation, positioning FXa as a high-leverage target for anticoagulant therapy [1] [4] [9]. Unlike thrombin, which directly activates platelets in addition to fibrin generation, FXa primarily functions within the enzymatic cascade, suggesting that its inhibition might offer a favorable therapeutic window by preserving primary hemostasis [8].

Rationale for Targeting Factor Xa in Antithrombotic Therapy

The strategic rationale for developing FXa inhibitors stems from their potential to attenuate thrombin generation upstream while minimizing off-target effects on platelet function. Traditional anticoagulants like heparin (indirect FXa/thrombin inhibitor via antithrombin) and warfarin (vitamin K antagonist affecting multiple factors) carry significant limitations: heparin requires parenteral administration and monitoring, while warfarin exhibits a narrow therapeutic index, slow onset/offset, and numerous food/drug interactions [3] [10]. Direct thrombin inhibitors (e.g., argatroban) effectively block thrombin but also inhibit its platelet-activating capacity, increasing bleeding risk [8]. FXa inhibitors, by contrast, dampen the explosive thrombin burst without directly interfering with thrombin-mediated platelet activation. Preclinical studies indicated that selective FXa inhibition could achieve potent antithrombotic efficacy with less impact on bleeding time compared to thrombin inhibitors or heparins [3] [8] [10].

Historical Development of Synthetic Factor Xa Inhibitors

The quest for synthetic FXa inhibitors evolved through distinct phases:

  • Natural Product Inspiration: Initial efforts drew from naturally occurring FXa inhibitors like Antistasin (leech-derived) and Tick Anticoagulant Peptide (TAP), which demonstrated proof-of-concept for FXa-targeted anticoagulation in animal models [5] [6].
  • Early Synthetic Pioneers: DX-9065a, developed in the early 1990s, was a landmark molecule—the first synthetic, selective, and reversible small-molecule FXa inhibitor. It featured a bis-amidinylated aromatic core and demonstrated oral bioavailability in rats, validating FXa as a druggable target [5] [10].
  • Scaffold Diversification: Throughout the late 1990s and early 2000s, multiple chemotypes emerged, including benzamidine-based compounds (e.g., ZK-807834/Ci-1031), isonipecotanilides, and quinoxalinones. These efforts optimized potency, selectivity, and pharmacokinetics, culminating in advanced candidates entering clinical trials [3] [5] [6]. YM-60828 emerged during this intensive exploratory phase, representing a distinct structural class optimized for oral bioavailability [5].

Table 1: Key Early Synthetic Factor Xa Inhibitors Preceding or Contemporary with YM-60828

CompoundStructural ClassKi vs FXa (nM)Oral BioavailabilityKey Development Status
DX-9065aBis-amidinylated naphthyl41 (Human)Low (Rat: ~3%)Phase II clinical trials
ZK-807834 (Ci-1031)Benzamidine0.11 (Human)Moderate (Dog: ~20%)Phase II clinical trials
RazaxabanBenzisoxazole0.19 (Human)High (Dog: >50%)Advanced clinical trials
YM-60828Naphthylamidine-Aniline1.3 (Human)High (Rat: ~32%)Preclinical/Phase I

YM-60828: Discovery and Structural Classification

YM-60828 (chemical name: N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl acetic acid dihydrochloride) was discovered by researchers at Yamanouchi Pharmaceutical Co. (now Astellas Pharma) through systematic optimization of N-[(7-amidino-2-naphthyl)methyl]aniline derivatives [5]. Its design originated from strategic modifications of earlier FXa inhibitor scaffolds, particularly focusing on enhancing oral bioavailability while maintaining high potency and selectivity. Structurally, YM-60828 belongs to the sulfonamido-bridged naphthylamidine-aniline derivatives and features three critical pharmacophoric elements:

  • S1 Pocket Binder: A 7-amidino-2-naphthyl group designed to engage the deep, negatively charged S1 pocket (specifically, Asp189 and Tyr228) via ionic and hydrogen-bonding interactions. This moiety is a hallmark of many high-affinity FXa inhibitors.
  • Central Linker: A flexible sulfonamide group (-SO₂NH-) connecting the naphthylamidine to an aniline ring. This linker provides conformational adaptability for optimal binding.
  • S4 Pocket Binder/Directive Group: A 4-(1-acetimidoylpiperidyloxy)phenyl moiety extending into the hydrophobic S4 pocket (lined by Tyr99, Phe174, Trp215). The acetimidoyl group enhances polarity and H-bond potential, while the piperidine oxygen may form key interactions. Additionally, a terminal sulfonylacetic acid group was incorporated to improve solubility and modulate pharmacokinetics [5] [7].

Table 2: Key Biochemical and Pharmacological Properties of YM-60828

PropertyValue/CharacteristicAssay SystemSignificance
FXa Inhibition (Ki)1.3 nMHuman purified FXaHigh potency; superior to DX-9065a (Ki=41 nM)
Selectivity vs Thrombin>10,000-foldEnzymatic assaysMinimal off-target inhibition of thrombin
Selectivity vs Trypsin>1,000-foldEnzymatic assaysReduces risk of digestive side effects
Anticoagulant ActivityCT₂ = 0.38 µM (PT assay)Human plasmaPotent ex vivo anticoagulant effect
Oral Bioavailability~32% (Rat), ~100% (Dog)Pharmacokinetic studiesValidated oral efficacy in thrombosis models
Binding ModeL-Shaped ConformationMolecular modelingMimics natural substrate binding geometry

The L-shaped conformation adopted by YM-60828 within the FXa active site was identified as crucial for its high affinity. This conformation positions the naphthylamidine deep within the S1 pocket and orients the aniline-derived moiety into the S4 hydrophobic/aromatic cluster, maximizing van der Waals contacts and hydrogen bonding. Computational docking studies confirmed this binding pose, rationalizing its nanomolar potency [5] [7]. The deliberate introduction of moderate hydrophilicity (via the sulfonylacetic acid tail) proved critical—earlier derivatives with highly lipophilic substituents showed reduced anticoagulant activity in plasma despite potent FXa inhibition, likely due to plasma protein binding. YM-60828 struck an optimal balance, achieving potent FXa inhibition (Ki = 1.3 nM), high selectivity over thrombin (>10,000-fold) and trypsin (>1,000-fold), and significant oral bioavailability (~32% in rats, ~100% in dogs), making it a standout candidate in its chemical class and a significant step toward orally bioavailable FXa inhibitors like rivaroxaban [5] [6] [7].

Properties

CAS Number

179755-65-8

Product Name

YM 60828

IUPAC Name

2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid

Molecular Formula

C27H31N5O5S

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C27H31N5O5S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34)

InChI Key

NPBKHEMDWREFJJ-UHFFFAOYSA-N

SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O

Synonyms

(N-(4-((1-acetimidoyl-4-piperidyl)oxy)phenyl)-N-((7-amidino-2-naphthyl)methyl)sulfamoyl)acetic acid dihydrochloride
(N-(4-((1-acetimidoyl-4-piperidyl)oxy)phenyl)-N-((7-amidino-2-naphthyl)methyl)sulfamoyl)acetic acid mesilate
YM 466
YM 60828
YM-466
YM-60828
YM466
YM60828

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.